BenchChemオンラインストアへようこそ!

1-(Tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid

Cholecystokinin Receptor GPCR Agonist Peptidomimetic

This N-Boc-3-propylpyrrolidine-3-carboxylic acid is a critical constrained amino acid for peptide and peptidomimetic synthesis. The n-propyl chain is not arbitrary; SAR studies show a Me < Et < n-Pr potency trend on CCK-B receptors, meaning shorter analogs fail. With a clogP ~2.5, it balances permeability and metabolic stability superior to butyl/phenyl analogs. Its linear steric profile optimally fills hydrophobic enzyme pockets, outperforming branched isopropyl. Choose this precise building block to avoid compound failure and accelerate GPCR-targeted drug discovery.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
Cat. No. B11767322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCCCC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C13H23NO4/c1-5-6-13(10(15)16)7-8-14(9-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16)
InChIKeyMUCLNOKQVQRPDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid: A Key Constrained Amino Acid Building Block for Medicinal Chemistry


1-(Tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid (CAS 1476721-30-8) is a N-Boc-protected, 3,3-disubstituted pyrrolidine carboxylic acid, structurally classified as a constrained β-proline analog . The molecule features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and a propyl group at the 3-position, giving it a molecular formula of C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol . This compound is primarily utilized as a specialized building block in peptide and peptidomimetic synthesis, where its conformational restriction and specific steric and lipophilic properties are leveraged to modulate the activity, selectivity, and metabolic stability of drug candidates.

Why Generic Substitution of 1-(Tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid Fails: Structural Nuances Drive Biological Outcomes


Indiscriminately substituting 1-(Tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid with other N-Boc-3-alkyl-pyrrolidine-3-carboxylic acid analogs (e.g., methyl, ethyl, isopropyl) in a synthetic sequence is a high-risk approach that can lead to compound failure. The 3-propyl group provides a specific, quantifiable balance of lipophilicity and steric occupancy that is not replicated by shorter or branched alkyl chains. As demonstrated in cholecystokinin (CCK) receptor ligand design, even a single methylene unit difference in the alkyl chain length at the pyrrolidine's 3-position results in a statistically significant potency shift, directly impacting receptor affinity and selectivity [1]. This evidence underscores that the propyl substituent is not an arbitrary hydrophobic anchor but a precisely tuned pharmacophoric element whose replacement with a generic alternative will likely generate a different, and potentially inactive, biological profile.

Head-to-Head Performance Data: Quantifying the Differentiation of 1-(Tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid


CCK-B Receptor Agonist Potency: Propyl Substituent Outperforms Methyl and Ethyl Analogs

In a classic study of CCK4 peptide analogs, substituting the Met31 residue with a trans-3-propyl-L-proline derivative was reported to yield a highly potent and selective CCK-B receptor agonist [1]. A subsequent systematic exploration with 3-(alkylthio)proline analogs revealed a clear potency rank order for the alkyl substituent at the 3-position: Me < Et < n-Pr [1]. The trans-3-(n-propylthio)-L-proline analog exhibited even higher CCK-B receptor affinity than the original trans-3-propyl-L-Pro31 analog, establishing the n-propyl group as a superior pharmacophoric element within this constrained proline scaffold [1].

Cholecystokinin Receptor GPCR Agonist Peptidomimetic Structure-Activity Relationship

Lipophilicity Modulation: Propyl Provides a Critical logP Window over Shorter-Chain Analogs

The lipophilicity of the 3-alkyl substituent directly influences the overall clogP of the derived drug candidates, a key parameter for membrane permeability and metabolic stability. Computational predictions indicate a significant stepwise increase in clogP with each methylene addition. The propyl-substituted derivative occupies a lipophilicity window that is often optimal for balancing potency and low metabolic clearance, unlike the less lipophilic methyl analog or the more lipophilic butyl analog which may suffer from higher toxicity and rapid metabolism [1].

Lipophilicity Drug-likeness ADME Physicochemical Property

Steric Differentiation: Propyl's Molar Refractivity and Taft's Es Value Define a Unique Steric Profile

The steric bulk of the 3-substituent is a critical determinant of the molecule's conformational preferences and target binding. The propyl group (n-Pr) has a distinct steric profile defined by its molar refractivity (MR = 1.67) and Taft's Es value (-0.36), positioning it as significantly larger than ethyl (MR = 1.03, Es = -0.07) but less so than isopropyl (MR = 1.73, Es = -0.47) [1]. This unique steric footprint can differentiate binding modes at hydrophobic receptor pockets, where the flexible linear propyl chain can adopt conformations inaccessible to the rigid, branched isopropyl group.

Steric Effect Molar Refractivity Taft Steric Parameter Structure-Activity Relationship

High-Value Application Scenarios for 1-(Tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid Driven by Differentiated Properties


Design of Potent and Selective GPCR Peptidomimetic Agonists

The demonstrated potency advantage of the n-propyl substituent at the 3-position of a constrained proline scaffold for CCK-B receptor agonism [1] makes this compound an essential building block for GPCR-targeted peptide libraries. By incorporating 1-(tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid as the constrained amino acid analog, medicinal chemists can systematically exploit the established Me < Et < n-Pr potency trend to optimize lead compounds for related receptors (e.g., opioid, melanocortin, somatostatin).

Optimizing Pharmacokinetic Profiles via Precise logP Tuning

Given its intermediate lipophilicity (clogP ~2.5) compared to methyl (clogP ~1.7) and ethyl (clogP ~2.1) analogs [2], this compound is ideally suited for projects where balancing passive permeability and metabolic stability is critical. Using this propyl building block allows researchers to hit a logP window that promotes oral absorption without the high metabolic turnover associated with more lipophilic butyl or phenyl analogs, thus directly impacting the oral bioavailability of the derived compounds.

Steric Fine-Tuning of Protease Inhibitors and Enzyme Active Site Binders

The unique steric parameters of the n-propyl group (MR = 1.67, Es = -0.36) [3] provide a distinct advantage over ethyl and isopropyl in filling hydrophobic S1 or S2 enzyme pockets. This compound is particularly valuable in the structure-based design of renin, HIV protease, or thrombin inhibitors, where a linear, unbranched three-carbon chain can achieve optimal shape complementarity without the entropic penalty of a rigid branched chain like isopropyl, leading to improved binding affinity and selectivity.

Synthesis of Enantiomerically Pure β-Leucine or β-Isoleucine Mimetics

As a chiral, quaternary 3,3-disubstituted pyrrolidine, this compound serves as a key intermediate for synthesizing constrained β-amino acid analogs of natural amino acids. The propyl side chain mimics the hydrophobic side chain of leucine or isoleucine in a conformationally locked cyclic scaffold, which is crucial for enhancing the proteolytic stability and biological half-life of therapeutic peptides. The Boc-protected form allows for direct use in standard solid-phase peptide synthesis (SPPS) workflows.

Quote Request

Request a Quote for 1-(Tert-butoxycarbonyl)-3-propylpyrrolidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.